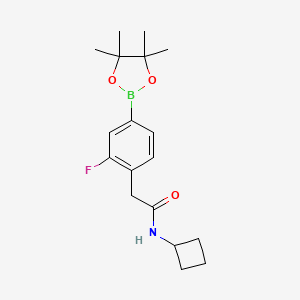
N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a complex organic compound that belongs to the class of boronic acid derivatives. This compound features a cyclobutyl group, a fluorophenyl group, and a boronic ester moiety, making it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves a two-step substitution reaction. Initially, a fluorophenyl boronic acid pinacol ester is reacted with a suitable halide under palladium-catalyzed conditions to form the boronic ester intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution with cyclobutylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction parameters, as well as scaling up the reaction process to accommodate larger production volumes.
化学反应分析
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents (e.g., toluene or water).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or metal catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles like amines or alcohols, and suitable leaving groups.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution Reactions: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: The fluorophenyl group can enhance the biological activity of the compound, making it useful in drug discovery and development. It can be used to create compounds with improved pharmacokinetic properties.
Medicine: The compound's derivatives can be explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.
Industry: In the chemical industry, this compound is used to produce high-value chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation and reductive elimination steps. The fluorophenyl group can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in drug molecules.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of biaryl compounds through the transmetalation of the boronic ester to the palladium center, followed by reductive elimination.
Biological Targets: The fluorophenyl group can interact with various biological targets, such as enzymes or receptors, leading to potential therapeutic effects.
相似化合物的比较
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is structurally similar but has a different alkyl group attached to the amide nitrogen.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group and a sulfonamide group instead of the fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide enhances its reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound's stability and binding affinity, making it a valuable intermediate in various applications.
属性
IUPAC Name |
N-cyclobutyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-9-8-12(15(20)11-13)10-16(22)21-14-6-5-7-14/h8-9,11,14H,5-7,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYUFSAYANXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)NC3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














